Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate
Description
Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate (CAS: 1393845-81-2) is a pyrimidine derivative with a molecular formula of C₁₄H₁₂N₄O₂ and a molecular weight of 268.27 g/mol . Structurally, it features a pyrimidine ring substituted at position 2 with a 4-cyanophenylamino group and at position 4 with an ethyl ester moiety. This compound is typically stored under dark, dry conditions at 2–8°C to maintain stability .
The pyrimidine core is a privileged scaffold in medicinal chemistry, often serving as a kinase inhibitor precursor or a building block for bioactive molecules. Safety data indicate hazards including oral toxicity (H302), skin irritation (H315), and eye irritation (H319), necessitating careful handling .
Properties
IUPAC Name |
ethyl 2-(4-cyanoanilino)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-2-20-13(19)12-7-8-16-14(18-12)17-11-5-3-10(9-15)4-6-11/h3-8H,2H2,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBYTYGANLEDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163039 | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-[(4-cyanophenyl)amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393845-81-2 | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-[(4-cyanophenyl)amino]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393845-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-[(4-cyanophenyl)amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate typically involves the reaction of 4-cyanophenylamine with ethyl 2-chloropyrimidine-4-carboxylate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: The major product is often a pyrimidine derivative with an oxidized amino group.
Reduction: The major product is typically a reduced form of the pyrimidine ring.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate exhibit a range of biological activities, including:
- Antitumor Activity : Similar pyrimidine derivatives have shown promising results in inhibiting cancer cell growth. For example, compounds with related structures have been tested against various cancer cell lines, revealing significant cytotoxic effects .
- CDK Inhibition : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. CDK inhibitors are valuable in cancer therapy as they can selectively target tumor cells .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activities, making them candidates for developing new antibiotics .
Case Studies and Research Findings
Several studies have explored the applications of pyrimidine derivatives in drug discovery:
- Anticancer Research : A study demonstrated that compounds with similar scaffolds exhibited IC50 values ranging from 45 to 99 nM against various cancer cell lines, indicating significant antitumor potential .
- ADMET Properties : In silico studies assessing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles suggest favorable pharmacokinetic properties for compounds derived from this class, enhancing their viability as drug candidates .
- Molecular Docking Studies : Computational docking simulations have shown that these compounds can effectively bind to CDK2 active sites, supporting their potential use as selective CDK inhibitors in cancer therapy .
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
The following table compares Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate with structurally related compounds, emphasizing differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences
Substituent Effects: The 4-cyanophenyl group in the target compound provides strong electron-withdrawing character, enhancing interactions with enzymatic active sites compared to 4-methylphenyl (e.g., CAS 903445-89-6) or chlorophenyl (e.g., CAS 532386-24-6) .
Bioactivity Implications: The trifluoromethyl group (CAS 1260585-14-5) improves metabolic stability and lipophilicity, making it favorable for CNS-targeting drugs .
Synthetic Accessibility: The target compound’s synthesis likely follows standard pyrimidine condensation protocols, similar to methods used for dihydropyrimidinones (e.g., Biginelli condensation) . Tetrahydro-pyrimidine derivatives (e.g., CAS 439094-93-6) require additional reduction steps, complicating scalability .
Biological Activity
Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, related studies, and potential applications in drug development.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with an ethyl ester group and an amino group attached to a cyanophenyl moiety. The presence of the cyano group is believed to enhance the electronic properties of the molecule, influencing its reactivity and interactions with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, similar to other pyrimidine derivatives.
- Anticancer Potential : The structural characteristics of this compound allow it to interact with cellular targets involved in cancer progression. It has shown promise in inhibiting cell growth and inducing apoptosis in cancer cell lines.
- Antiviral Activity : Some derivatives have demonstrated activity against viral infections, particularly those targeting RNA viruses.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies on related compounds suggest several possible pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could lead to reduced cell proliferation.
- Modulation of Gene Expression : The compound may influence the expression of genes associated with cell survival and apoptosis, potentially through interaction with transcription factors.
- Interference with Viral Replication : By targeting viral polymerases or other essential proteins, the compound could disrupt the life cycle of viruses.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique attributes of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-(phenylamino)pyrimidine-4-carboxylate | Structure | Lacks cyano group; may exhibit different biological activity. |
| Ethyl 2-(4-chlorophenylamino)pyrimidine-4-carboxylate | Structure | Chlorine substituent may enhance lipophilicity. |
| Ethyl 2-(3-nitrophenylamino)pyrimidine-4-carboxylate | Structure | Nitro group could influence electronic properties and reactivity. |
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, a study showed that at specific concentrations, the compound induced apoptosis by activating caspase pathways and altering Bcl-2 family protein expression .
- Antiviral Efficacy : Research has indicated that derivatives of this compound can inhibit viral replication in vitro, particularly against influenza viruses. The mechanism involves interference with viral polymerase activity, leading to reduced viral load in infected cells .
Q & A
Q. What are the common synthetic routes for Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate?
The compound is typically synthesized via multi-step reactions involving condensation and cyclization. For example:
- Step 1 : Reacting methyl or ethyl 4,5-dimethoxy-2-nitrobenzoate with intermediates like 2-chloro-N-methylacetamide under basic conditions to form pyrimidine precursors.
- Step 2 : Introducing the 4-cyanophenylamino group via nucleophilic substitution or Buchwald–Hartwig amination.
- Step 3 : Final esterification or functional group interconversion to yield the target compound. Reported yields range from 2–5% for analogous pyrimidine derivatives, requiring careful optimization of catalysts (e.g., Pd-based) and reaction temperatures .
Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?
- X-ray crystallography : Single-crystal studies (e.g., SHELX refinement) resolve bond angles (e.g., N–C–S ≈ 121.3°) and torsional parameters (e.g., C8–N2–C9–C10 = 17.0°), critical for verifying the pyrimidine core and substituent orientations .
- NMR/MS : identifies aromatic protons (δ 7.2–8.5 ppm) and ester groups (δ 1.3–4.4 ppm), while high-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 296.0925 for CHNO) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?
- Use SHELXL for iterative refinement, adjusting parameters like thermal displacement (B-factors) and occupancy ratios for disordered atoms. For example, bond angle deviations (e.g., C–C–N ≈ 116.1° vs. 122.3°) may indicate twinning or anisotropic effects, requiring data reprocessing or alternative space group assignments .
- Cross-validate with DFT calculations to compare experimental and theoretical bond lengths/angles, ensuring geometric consistency .
Q. What strategies optimize catalytic efficiency in Mitsunobu reactions involving this compound?
- Electrophilicity tuning : Substituents like the 4-cyanophenyl group enhance electrophilicity, accelerating azo intermediate formation (e.g., k = 3.2 × 10 min for ethyl 2-(4-cyanophenyl)hydrazinecarboxylate) .
- Recyclable reagents : Use polymer-supported azo reagents to reduce waste and improve atom economy while maintaining yields >80% .
Q. How are degradation products synthesized and characterized for stability studies?
- Hydrolysis/Amidination : Treat the compound under acidic/basic conditions to generate impurities (e.g., amidine derivatives). For example, Dabigatran etexilate degradation involves amidine intermediates formed via one-pot reactions with acetic acid .
- Analytical methods : LC-MS/MS and (e.g., carbonyl carbons at δ 165–170 ppm) identify degradation pathways, ensuring ≥98% purity for mechanistic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
